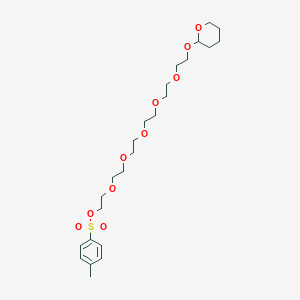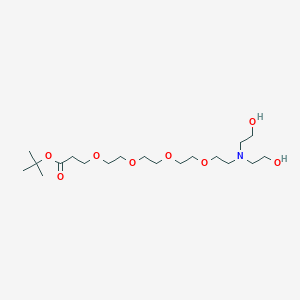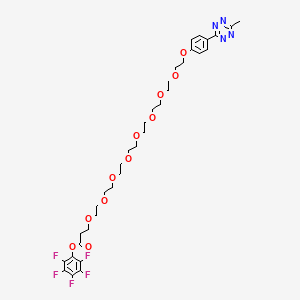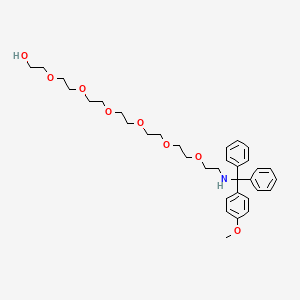
Methoxy-Tr-NH-PEG7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methoxy-Tr-NH-PEG7 is a compound belonging to the class of polyethylene glycol-based linkers used in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are crucial for connecting two essential ligands, enabling selective protein degradation by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy-Tr-NH-PEG7 involves the conjugation of a methoxy group to a polyethylene glycol chain, which is then linked to a triazole ring and an amine group. The reaction typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated using a suitable activating agent such as tosyl chloride or mesyl chloride.
Conjugation with Methoxy Group: The activated polyethylene glycol is reacted with a methoxy-containing compound under basic conditions.
Formation of Triazole Ring: The intermediate product is then subjected to a click chemistry reaction to form the triazole ring.
Attachment of Amine Group: Finally, the triazole-containing intermediate is reacted with an amine-containing compound to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using industrial-grade activating agents.
Continuous Flow Reactors: The conjugation reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.
Purification and Quality Control: The final product is purified using techniques such as chromatography and subjected to rigorous quality control tests to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
Methoxy-Tr-NH-PEG7 undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides
Major Products
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted amine derivatives
Scientific Research Applications
Methoxy-Tr-NH-PEG7 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the treatment of diseases by targeting and degrading disease-causing proteins.
Industry: Used in the development of novel drug delivery systems and bioconjugation techniques .
Mechanism of Action
Methoxy-Tr-NH-PEG7 functions as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. The linker connects the ligand for the E3 ubiquitin ligase to the ligand for the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methoxy-PEG4-NH2: Another polyethylene glycol-based linker with a shorter chain length.
Methoxy-PEG12-NH2: A similar compound with a longer polyethylene glycol chain.
Azido-PEG7-NH2: A linker with an azido group instead of a methoxy group .
Uniqueness
Methoxy-Tr-NH-PEG7 is unique due to its specific combination of a methoxy group, triazole ring, and amine group, which provides distinct chemical properties and reactivity. Its specific structure allows for efficient and selective protein degradation in PROTAC applications, making it a valuable tool in scientific research and therapeutic development .
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H47NO8/c1-37-33-14-12-32(13-15-33)34(30-8-4-2-5-9-30,31-10-6-3-7-11-31)35-16-18-38-20-22-40-24-26-42-28-29-43-27-25-41-23-21-39-19-17-36/h2-15,35-36H,16-29H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONIPAJJJKAGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCCOCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H47NO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
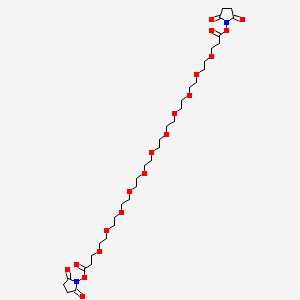
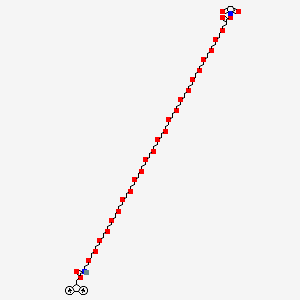

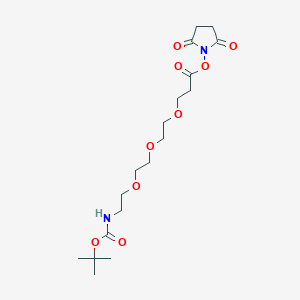
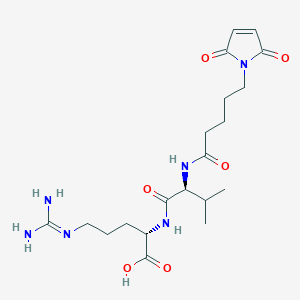
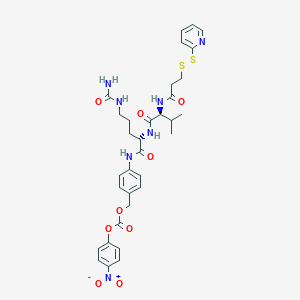
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoyloxy]-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B8106530.png)




